![molecular formula C20H30N2O6 B2770620 Z-D-Lys(boc)-ome CAS No. 84559-78-4](/img/structure/B2770620.png)
Z-D-Lys(boc)-ome
Overview
Description
This compound is widely used in peptide synthesis and serves as a protective group for lysine residues during the synthesis of complex peptides. The compound is characterized by its molecular formula C₁₉H₂₈N₂O₆ and a molecular weight of 380.44 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Lys(boc)-ome typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a benzyloxycarbonyl (Cbz) group and the ε-amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent composition, and reagent concentrations. The use of high-purity reagents and solvents ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-D-Lys(boc)-ome undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Cbz and Boc protective groups under acidic or basic conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and NHS.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Cbz group.
Coupling: DIC and NHS are frequently used to activate the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and extended peptide chains, depending on the specific synthetic goals.
Scientific Research Applications
Peptide Synthesis
Z-D-Lys(boc)-ome is frequently utilized in the synthesis of peptides due to its ability to form stable peptide bonds and its compatibility with various coupling reagents.
Case Study: Synthesis of Nucleobase-Conjugates
A notable application involved the synthesis of nucleobase-guanidiniocarbonyl-pyrrole conjugates using Z-D-Lys(boc)-Gly-OMe dipeptide as a precursor. The coupling reaction employed HBTU/HOBt as coupling reagents, yielding high-efficiency results. The Boc group was subsequently removed to facilitate further reactions, demonstrating the compound's utility in complex molecular constructions .
Drug Development
The compound has shown promise in drug development, particularly in designing therapeutic peptides that target specific biological pathways.
Case Study: Antidiabetic Agents
Research has indicated that modifications involving this compound can lead to the generation of novel compounds that exhibit potential antidiabetic properties. For instance, studies have highlighted the role of lysine derivatives in influencing glucose homeostasis, with this compound serving as a critical intermediate in the synthesis of bioactive peptides .
Bioconjugation Strategies
This compound is also employed in bioconjugation techniques, allowing for the attachment of various biomolecules to peptides.
Case Study: Targeted Drug Delivery
In targeted drug delivery systems, this compound has been used to create conjugates that enhance the specificity and efficacy of therapeutic agents. By linking drugs to this lysine derivative, researchers have been able to improve pharmacokinetics and reduce off-target effects, thereby increasing the therapeutic index of drugs .
Structural Studies
The structural properties of this compound have been studied using various spectroscopic techniques, providing insights into its conformational behavior.
Data Analysis: Conformational Studies
Recent studies utilizing FTIR spectroscopy have shown that this compound adopts specific conformations influenced by intramolecular hydrogen bonding. These findings are crucial for understanding how modifications at the lysine residue can affect peptide folding and stability .
Summary Table of Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Peptide Synthesis | Used as a building block for synthesizing complex peptides | High yields in nucleobase-conjugate synthesis |
Drug Development | Potential role in developing antidiabetic agents | Influences glucose homeostasis; bioactive peptide synthesis |
Bioconjugation | Facilitates targeted drug delivery through conjugate formation | Enhanced specificity and efficacy of therapeutic agents |
Structural Studies | Analyzed for conformational behavior using FTIR | Insights into intramolecular hydrogen bonding |
Mechanism of Action
The mechanism of action of Z-D-Lys(boc)-ome involves its role as a protective group in peptide synthesis. By protecting the amino groups of lysine, it prevents unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides with high purity and yield. The molecular targets include the amino groups of lysine residues, and the pathways involved are those related to peptide synthesis and deprotection reactions.
Comparison with Similar Compounds
Similar Compounds
Nα-Cbz-Nε-Boc-L-Lysine: Similar in structure but uses L-lysine instead of D-lysine.
Nα-Fmoc-Nε-Boc-D-Lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz for α-amino protection.
Nα-Cbz-Nε-Fmoc-D-Lysine: Uses Fmoc for ε-amino protection instead of Boc.
Uniqueness
Z-D-Lys(boc)-ome is unique due to its specific use of D-lysine and the combination of Cbz and Boc protective groups. This combination provides a balance of stability and ease of removal, making it particularly useful in the synthesis of peptides that require selective deprotection steps.
Biological Activity
Z-D-Lys(boc)-ome, a derivative of lysine, has garnered attention for its potential applications in peptide synthesis and biological research. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological implications based on diverse research findings.
1. Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the lysine residue, which enhances its stability and solubility in various solvents. The synthesis of this compound typically involves standard coupling reactions using reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in acetonitrile or dimethylformamide (DMF) .
Synthesis Overview:
- Starting Materials: Z-D-Lys(boc)-OH and methyl esters of amino acids.
- Reagents: HBTU, triethylamine, DMF/acetonitrile.
- Deprotection: Removal of the Boc group is achieved using TFA (trifluoroacetic acid) or other mild acidic conditions.
2. Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its role as a building block in peptide synthesis and its interactions with biological systems.
2.1 Peptide Synthesis
This compound serves as a crucial intermediate in the synthesis of bioactive peptides. For instance, it has been used in the preparation of nucleobase-conjugated peptides, which are important for developing novel therapeutic agents . The incorporation of this compound into peptide sequences can enhance their stability and bioavailability.
2.2 Interaction with Enzymes
Research indicates that this compound may influence enzyme activity. For example, studies on HDAC8 (Histone Deacetylase 8) suggest that variations in substrate composition, including lysine derivatives like this compound, can alter enzyme selectivity and activity . This highlights the potential role of this compound in epigenetic regulation.
3.1 Structural Analysis
A study utilizing high-resolution mass spectrometry (HRMS) confirmed the structural integrity of this compound during synthesis processes . The analysis provided insights into the conformational properties of the compound, indicating that it adopts specific structural conformations that may affect its biological interactions.
Compound | Molecular Formula | Observed m/z | Calculated m/z |
---|---|---|---|
This compound | C₁₂H₁₈N₄O₄ | 296.79 | 296.78 |
3.2 Biological Applications
In a recent study focused on developing peptide nucleic acids (PNAs), this compound was utilized to create conjugates that exhibited enhanced binding affinity to DNA targets . This suggests its potential applicability in gene regulation and therapeutic interventions.
4. Conclusion
This compound is a versatile compound with significant implications for peptide chemistry and biological research. Its ability to enhance peptide stability and interaction with enzymes positions it as a valuable tool in drug development and molecular biology. Further studies are warranted to explore its full potential in therapeutic applications.
Properties
IUPAC Name |
methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQKFBUQSKZOS-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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